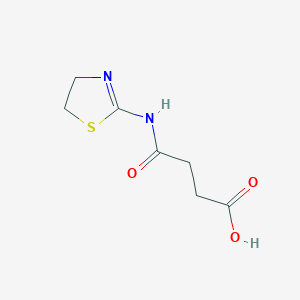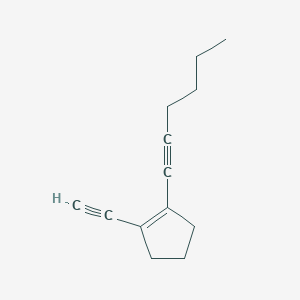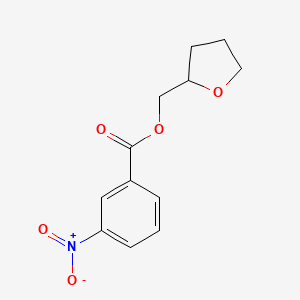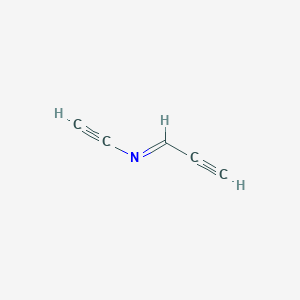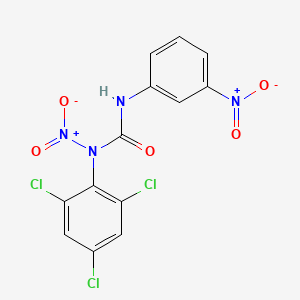
(2S,3S)-2-Aminooctadec-8-ene-1,3,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-Aminooctadec-8-ene-1,3,4-triol is a chiral amino alcohol with a long aliphatic chain. This compound is notable for its structural complexity and potential applications in various fields, including pharmaceuticals and biochemistry. Its unique structure, featuring both amino and hydroxyl functional groups, allows it to participate in a variety of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Aminooctadec-8-ene-1,3,4-triol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reduction of a precursor compound, followed by selective functional group transformations to introduce the amino and hydroxyl groups in the desired stereochemistry. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or engineered microorganisms to achieve the desired stereochemistry. These methods can be more cost-effective and environmentally friendly compared to traditional chemical synthesis. The process typically includes fermentation, extraction, and purification steps to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-2-Aminooctadec-8-ene-1,3,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amino group can produce primary amines.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2-Aminooctadec-8-ene-1,3,4-triol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study the effects of chiral molecules on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S,3S)-2-Aminooctadec-8-ene-1,3,4-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-2-Aminooctadec-8-ene-1,3,4-triol: This stereoisomer has a different spatial arrangement of the amino and hydroxyl groups, leading to different chemical and biological properties.
(2R,3S)-2-Aminooctadec-8-ene-1,3,4-triol: Another stereoisomer with distinct properties compared to the (2S,3S) form.
(2R,3R)-2-Aminooctadec-8-ene-1,3,4-triol: The fourth stereoisomer, also with unique characteristics.
Uniqueness
The (2S,3S) stereoisomer of 2-Aminooctadec-8-ene-1,3,4-triol is unique due to its specific spatial arrangement, which can result in different reactivity and interactions with biological targets compared to its stereoisomers. This uniqueness makes it valuable for specific applications where the precise stereochemistry is crucial.
Eigenschaften
CAS-Nummer |
253587-17-6 |
|---|---|
Molekularformel |
C18H37NO3 |
Molekulargewicht |
315.5 g/mol |
IUPAC-Name |
(2S,3S)-2-aminooctadec-8-ene-1,3,4-triol |
InChI |
InChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h10-11,16-18,20-22H,2-9,12-15,19H2,1H3/t16-,17?,18-/m0/s1 |
InChI-Schlüssel |
CQKNELOTFUSOTP-RGBJRUIASA-N |
Isomerische SMILES |
CCCCCCCCCC=CCCCC([C@H]([C@H](CO)N)O)O |
Kanonische SMILES |
CCCCCCCCCC=CCCCC(C(C(CO)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



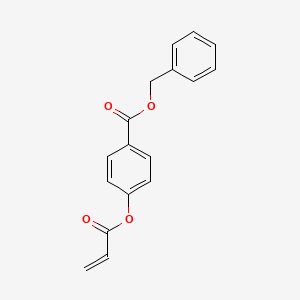
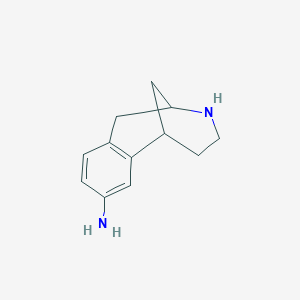
![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)](/img/structure/B14239093.png)



